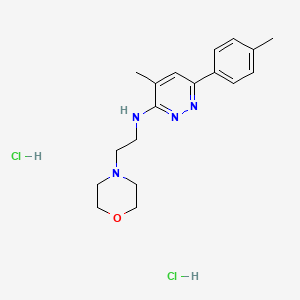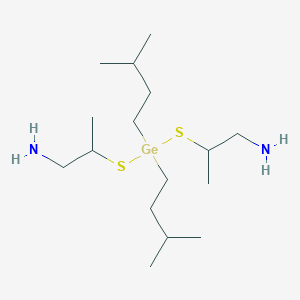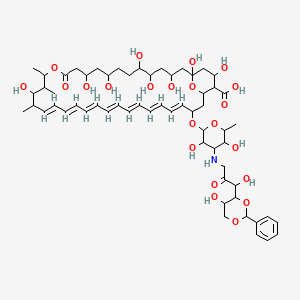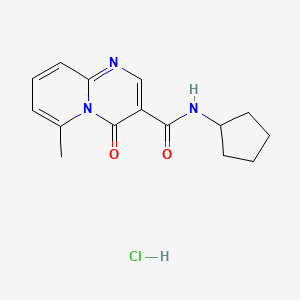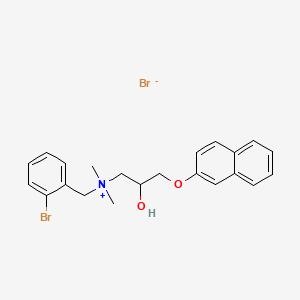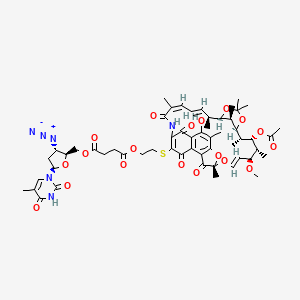
Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5'-ester with 3'-azido-3'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine is a complex chemical compound that combines the properties of rifamycin and azidothymidine. Rifamycin is a well-known antibiotic used primarily to treat bacterial infections, while azidothymidine (also known as zidovudine) is an antiretroviral medication used to prevent and treat HIV/AIDS. The combination of these two compounds aims to leverage their individual therapeutic properties for enhanced medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine involves multiple steps. The process typically starts with the preparation of rifamycin and azidothymidine separately. Rifamycin is synthesized through a series of chemical reactions involving the fermentation of Amycolatopsis mediterranei, followed by chemical modifications. Azidothymidine is synthesized through the azidation of thymidine.
The esterification process involves the reaction of rifamycin with azidothymidine in the presence of a suitable catalyst and under controlled temperature and pH conditions. The reaction is monitored using chromatographic techniques to ensure the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to ensure high yield and purity. Quality control measures, including HPLC and mass spectrometry, are employed to verify the compound’s integrity and consistency.
化学反応の分析
Types of Reactions
Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of the compound, as well as substituted analogs with modified functional groups. These products are analyzed using spectroscopic and chromatographic techniques to determine their structure and purity.
科学的研究の応用
Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine has a wide range of scientific research applications:
Chemistry: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Biology: In biological research, the compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential to treat bacterial infections and viral diseases, particularly HIV/AIDS.
Industry: In the pharmaceutical industry, the compound is used to develop new drugs with enhanced efficacy and reduced side effects.
作用機序
The mechanism of action of Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine involves its interaction with bacterial and viral enzymes. Rifamycin inhibits bacterial RNA polymerase, preventing the synthesis of essential proteins and leading to bacterial cell death. Azidothymidine inhibits reverse transcriptase, an enzyme crucial for the replication of HIV, thereby preventing the virus from multiplying.
類似化合物との比較
Similar Compounds
Rifampicin: Another rifamycin derivative used to treat bacterial infections.
Zidovudine: The parent compound of azidothymidine, used to treat HIV/AIDS.
Rifabutin: A rifamycin derivative with similar antibacterial properties.
Uniqueness
Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine is unique due to its combined antibacterial and antiviral properties. This dual functionality makes it a promising candidate for treating co-infections and reducing the risk of resistance development.
特性
CAS番号 |
191153-01-2 |
|---|---|
分子式 |
C56H68N6O19S |
分子量 |
1161.2 g/mol |
IUPAC名 |
1-O-[2-[[(7S,9E,11S,12R,13R,14R,15R,19S,20S,21E,23Z,32R)-13-acetyloxy-2-hydroxy-11-methoxy-3,7,12,14,17,17,20,24,32-nonamethyl-6,25,29,31-tetraoxo-8,16,18,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.115,19.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaen-28-yl]sulfanyl]ethyl] 4-O-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] butanedioate |
InChI |
InChI=1S/C56H68N6O19S/c1-25-14-13-15-26(2)52(70)58-42-44(67)40-39(45(68)50(42)82-21-20-74-37(64)16-17-38(65)75-24-35-33(60-61-57)22-36(78-35)62-23-27(3)53(71)59-54(62)72)41-49(29(5)43(40)66)81-56(11,51(41)69)76-19-18-34(73-12)28(4)47(77-32(8)63)31(7)48-30(6)46(25)79-55(9,10)80-48/h13-15,18-19,23,25,28,30-31,33-36,46-48,66H,16-17,20-22,24H2,1-12H3,(H,58,70)(H,59,71,72)/b14-13+,19-18+,26-15-/t25-,28+,30+,31-,33-,34-,35+,36+,46-,47+,48+,56-/m0/s1 |
InChIキー |
ISXHRLKOEGMRQM-PZJHEDJQSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@H]5[C@@H]([C@H]1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])/C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C5C(C1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



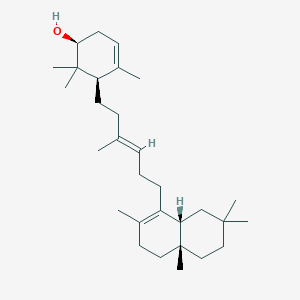
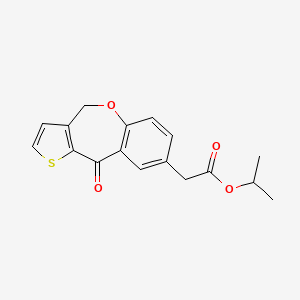
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
